6-(Dichloroamino)hexanoic acid 6-(Dichloroamino)hexanoic acid
Brand Name: Vulcanchem
CAS No.: 59384-08-6
VCID: VC19579216
InChI: InChI=1S/C6H11Cl2NO2/c7-9(8)5-3-1-2-4-6(10)11/h1-5H2,(H,10,11)
SMILES:
Molecular Formula: C6H11Cl2NO2
Molecular Weight: 200.06 g/mol

6-(Dichloroamino)hexanoic acid

CAS No.: 59384-08-6

Cat. No.: VC19579216

Molecular Formula: C6H11Cl2NO2

Molecular Weight: 200.06 g/mol

* For research use only. Not for human or veterinary use.

6-(Dichloroamino)hexanoic acid - 59384-08-6

Specification

CAS No. 59384-08-6
Molecular Formula C6H11Cl2NO2
Molecular Weight 200.06 g/mol
IUPAC Name 6-(dichloroamino)hexanoic acid
Standard InChI InChI=1S/C6H11Cl2NO2/c7-9(8)5-3-1-2-4-6(10)11/h1-5H2,(H,10,11)
Standard InChI Key NCBJPMUVPYNQGI-UHFFFAOYSA-N
Canonical SMILES C(CCC(=O)O)CCN(Cl)Cl

Introduction

Structural Characteristics of ω-Aminohexanoic Acid Derivatives

Core Molecular Architecture

The 6-aminohexanoic acid scaffold consists of a six-carbon aliphatic chain with terminal amino and carboxylic acid functional groups. X-ray crystallography and NMR studies confirm a zwitterionic structure in aqueous solutions, with proton transfer from the carboxyl group to the amine . Key structural parameters include:

ParameterValueSource
Molecular formulaC₆H₁₃NO₂
Molecular weight147.172 g/mol
Partition coefficientLogP = 0.261
Polar surface area83.55 Ų
¹³C NMR shifts (D₂O)C1:28.121 ppm
C6:186.39 ppm

The compound exhibits rotational flexibility around C2-C5 bonds, though conformational analysis via 2D TOCSY NMR reveals restricted motion near the charged termini .

Stereochemical Considerations

While 6-aminohexanoic acid itself lacks chiral centers, its hydroxylated derivative (2S)-6-amino-2-hydroxyhexanoic acid demonstrates configuration-dependent biological activity . The (2S) enantiomer shows distinct hydrogen-bonding patterns in crystalline states compared to racemic mixtures .

Industrial Synthesis and Purification

Base-Catalyzed Hydrolysis of Caprolactam

Patent WO2020031201A1 details an optimized large-scale synthesis starting from caprolactam (ε-caprolactam) :

  • Reaction Mechanism

    • Alkaline hydrolysis using KOH (280 g in 450 mL H₂O per 500 g caprolactam)

    • Temperature: 90-95°C for 10 hours

    • Yield: >95% conversion

  • Purification Protocol

    • Anti-solvent crystallization with isopropanol

    • Dual charcoal treatment (5% w/w)

    • Final purity: 99.98% by HPLC

Critical Process Parameters

FactorOptimal RangeImpact on Yield
KOH concentration35-40% (w/v)±2% yield
Reaction temperature90±5°CΔ10°C ≈ 15% loss
Crystallization solvent2:1 isopropanol:H₂OPurity >99.9%

This method eliminates chloride impurities (<50 ppm) through neutralization with acetic acid rather than mineral acids .

Spectroscopic Characterization

500 MHz NMR Profiling

The Madison Metabolomics Consortium dataset (BMRB entry bmse000394) provides complete assignment of ¹H and ¹³C signals :

¹H NMR (D₂O, DSS reference):

  • H16/H17: δ 2.19 (t, J=7.5 Hz, 2H) - CH₂COOH

  • H18/H19: δ 2.989 (t, J=6.8 Hz, 2H) - NH₂CH₂

¹³C NMR:

  • C6 (COOH): 186.39 ppm

  • C1 (NH₂ terminal): 28.121 ppm

Mass Spectral Features

High-resolution ESI-MS shows characteristic fragments:

  • m/z 147.090 [M+H]⁺ (100%)

  • m/z 129.079 [M+H-NH₃]⁺ (65%)

  • m/z 103.054 [C₅H₉O₂]⁺ (42%)

Thermodynamic and Solubility Properties

Phase Behavior

PropertyValueMethod
Melting point204-206°C (dec.)DSC
Aqueous solubility1.2 g/mL (25°C)Gravimetric
pKa (COOH)4.43Potentiometric
pKa (NH₃⁺)10.21

Solid-State Stability

Accelerated stability testing (40°C/75% RH) shows <0.1% degradation over 6 months when stored in nitrogen-flushed containers.

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